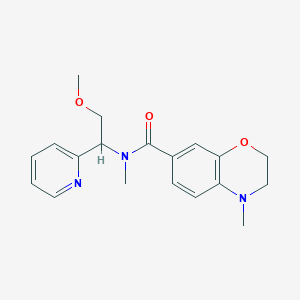
dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDP is a derivative of pyridine and is synthesized using various methods.
作用机制
The mechanism of action of dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is thought to involve the modulation of glutamate receptors and the inhibition of oxidative stress. Glutamate is an excitatory neurotransmitter that plays a role in neuronal damage in neurodegenerative diseases and stroke. This compound has been shown to reduce glutamate toxicity in neurons. Additionally, this compound has been shown to reduce oxidative stress, which is a key contributor to neuronal damage in neurodegenerative diseases and stroke.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory. This compound has also been shown to increase the levels of ATP, the primary energy source for cells. Additionally, this compound has been shown to increase the levels of phosphocreatine, which plays a role in energy metabolism in the brain.
实验室实验的优点和局限性
Dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It has been shown to be safe and well-tolerated in animal models, and it has a low toxicity profile. Additionally, this compound has been shown to have good bioavailability and can cross the blood-brain barrier. However, there are also some limitations to using this compound in lab experiments. It has a short half-life and may require frequent dosing. Additionally, the optimal dosing for this compound has not been established.
未来方向
There are several future directions for research on dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the potential use of this compound in treating traumatic brain injury and spinal cord injury. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating neurodegenerative diseases. Another area of interest is the development of new synthesis methods for this compound that can produce higher yields and purity. Finally, more research is needed to establish the optimal dosing and safety profile of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized using various methods, and has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including its potential use in treating traumatic brain injury and spinal cord injury, the development of new synthesis methods, and further research on its mechanism of action and safety profile.
合成方法
Dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Kabachnik-Fields reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, 4-chlorobenzaldehyde, and ammonium acetate in the presence of a catalyst. The Gewald reaction involves the reaction of 2-aminothiophenol with α-chloroacetic acid and a carbonyl compound. The Kabachnik-Fields reaction involves the reaction of a carbonyl compound with a primary amine and phosphorus oxychloride. These methods have been optimized to produce high yields of this compound.
科学研究应用
Dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in treating ischemic stroke, traumatic brain injury, and spinal cord injury. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
dimethyl 4-(4-chlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-18-8-12(15(19)21-2)14(13(9-18)16(20)22-3)10-4-6-11(17)7-5-10/h4-9,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIXPXGAQGNYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5328455.png)
![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5328458.png)
![1-{6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridin-3-yl}ethanone](/img/structure/B5328467.png)
![3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5328468.png)
![8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5328479.png)
![3-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5328482.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane](/img/structure/B5328485.png)

![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5328496.png)
![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine](/img/structure/B5328503.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol](/img/structure/B5328505.png)
![disodium 4-[(5-bromo-2-furyl)methylene]-3-methyl-2-pentenedioate](/img/structure/B5328511.png)
![4-methyl-3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5328514.png)
